5-Bromo-2-methylamino-benzonitrile
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Overview
Description
5-Bromo-2-methylamino-benzonitrile is an organic compound with the molecular formula C8H7BrN2. It is a white solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom, a methylamino group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylamino-benzonitrile typically involves the bromination of 2-methylamino-benzonitrile. One common method is to react 2-methylamino-benzonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylamino-benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products typically include primary or secondary amines.
Scientific Research Applications
5-Bromo-2-methylamino-benzonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylamino-benzonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylamino-benzonitrile
- 5-Bromo-2-aminobenzonitrile
- 2-Methylamino-5-chlorobenzonitrile
Uniqueness
5-Bromo-2-methylamino-benzonitrile is unique due to the specific positioning of the bromine and methylamino groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(methylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCBXJLGIWYANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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